3-formyl-1,5-dimethyl-1H-indole-2-carboxylic acid
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Overview
Description
3-formyl-1,5-dimethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound that plays a crucial role in various biological and chemical processes. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of 3-formyl-1,5-dimethyl-1H-indole-2-carboxylic acid typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . For industrial production, the process may be optimized to increase yield and purity, often involving the use of specific solvents and reaction conditions to facilitate the formation of the desired indole derivative .
Chemical Reactions Analysis
3-formyl-1,5-dimethyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the formyl group into a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-formyl-1,5-dimethyl-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-formyl-1,5-dimethyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, influencing biological pathways. For example, indole derivatives can inhibit certain enzymes involved in cancer cell proliferation, leading to their potential use as anticancer agents .
Comparison with Similar Compounds
3-formyl-1,5-dimethyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:
3-formyl-1H-indole-5-carbonitrile: This compound has a similar structure but with a cyano group at the 5-position.
Indole-3-acetic acid: A plant hormone with a carboxylic acid group at the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-formyl-1,5-dimethylindole-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-3-4-10-8(5-7)9(6-14)11(12(15)16)13(10)2/h3-6H,1-2H3,(H,15,16) |
InChI Key |
NPDQBXLCCMTKTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C=O)C(=O)O)C |
Origin of Product |
United States |
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